

Characterization and Structural Analysis of 1-(2-Chlorophenyl)cyclopropan-1-ol

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)cyclopropan-1-ol
CAS No.:	1250952-75-0
Cat. No.:	B3390854

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Executive Summary

This technical guide details the structural analysis, synthesis, and characterization of **1-(2-chlorophenyl)cyclopropan-1-ol** (CAS: Implied analogous structures). As a critical geminal-disubstituted cyclopropane, this molecule serves as a high-value pharmacophore precursor, particularly in the synthesis of aryl-cyclohexylamine anesthetics (e.g., Tiletamine, Ketamine analogs) and as a latent enolate equivalent in C-C bond formation.

The 2-chlorophenyl substituent introduces significant steric torque and electronic desymmetrization compared to the parent phenylcyclopropanol.^[1] This guide provides a robust synthetic protocol via the Kulinkovich reaction, defines the spectroscopic fingerprints required to distinguish the target from its ring-opened isomer (1-(2-chlorophenyl)propan-1-one), and establishes a self-validating quality control workflow.

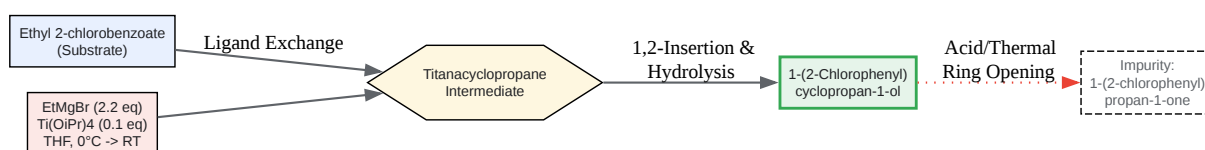
Synthetic Pathway & Mechanism

The most efficient route to 1-arylcyclopropanols is the titanium-mediated reductive coupling of esters with Grignard reagents, known as the Kulinkovich Reaction.^{[1][2][3]} This method avoids

the handling of hazardous diazomethane or unstable cyclopropanone hemiacetals.[1]

Reaction Scheme

The synthesis utilizes ethyl 2-chlorobenzoate as the electrophile and ethylmagnesium bromide (EtMgBr) as the source of the ethylene bridge, catalyzed by titanium(IV) isopropoxide (Ti(OiPr)₄).



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Figure 1: Catalytic cycle and potential degradation pathway of the Kulinkovich synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of **1-(2-chlorophenyl)cyclopropan-1-ol**.

- Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.
- Catalyst Preparation: Charge the flask with THF (50 mL) and ethyl 2-chlorobenzoate (27.1 mmol). Add Ti(OiPr)₄ (2.7 mmol, 10 mol%) via syringe. Cool the solution to 0°C.
- Grignard Addition: Add EtMgBr (3.0 M in diethyl ether, 60 mmol, ~2.2 equiv) dropwise over 1 hour. Note: The solution will turn from colorless to yellow, then dark brown/black, indicating the formation of the active low-valent titanacyclopropane species.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (active ester spot disappearance).

- Quench (Critical Step): Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH

Cl (20 mL). Caution: Exothermic gas evolution (ethane/ethene).

- Workup: Extract with Et

O (3 x 50 mL). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo at <30°C.

- Why <30°C? Cyclopropanols are sensitive to thermal rearrangement.[\[1\]](#)
- Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Physicochemical Characterization

Differentiation between the cyclopropanol and its ring-opened ketone isomer is the primary analytical challenge.[\[1\]](#)

Nuclear Magnetic Resonance (NMR)

The 2-chlorophenyl group creates a specific steric environment that deshields the ortho protons and influences the cyclopropyl ring signals.[\[1\]](#)

Predicted

¹H NMR (400 MHz, CDCl

)

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Insight
7.55 - 7.65	dd	1H	Ar-H (ortho to Cl)	Deshielded by Cl; diagnostic for 2-substitution.
7.20 - 7.40	m	3H	Ar-H (meta/para)	Overlapping aromatic multiplet.
3.20 - 3.50	s (broad)	1H	-OH	Exchangeable with D O. Disappears in ketone isomer.
1.35 - 1.50	m	2H	Cyclopropyl-CH (cis)	Diastereotopic due to chiral axis or restricted rotation.
1.05 - 1.20	m	2H	Cyclopropyl-CH (trans)	Characteristic high-field shift of strained rings.

- Differentiation: The ring-opened 1-(2-chlorophenyl)propan-1-one will show a triplet at ~1.2 (CH₃) and a quartet at ~2.9 (CH₂), lacking the high-field cyclopropyl signals (0.8–1.5 ppm).

Predicted

¹³C NMR (100 MHz, CDCl₃)

)

- C-OH (Quaternary): ~58-60 ppm. (The ketone carbonyl would be >200 ppm).
- Cyclopropyl CH
: ~14-16 ppm.
- Aromatic C-Cl: ~132 ppm.

Vibrational Spectroscopy (FT-IR)

- Target (Cyclopropanol):
 - O-H Stretch: Broad band at 3300–3450 cm⁻¹.
 - Cyclopropane C-H: Weak, sharp stretch at 3080–3100 cm⁻¹.
 - Ring Strain: Skeletal vibration at ~1020 cm⁻¹.
- Impurity (Ketone):
 - C=O Stretch: Strong, sharp peak at 1690–1700 cm⁻¹
(conjugated ketone).
 - Absence of O-H.

Structural Dynamics & Reactivity

The **1-(2-chlorophenyl)cyclopropan-1-ol** scaffold possesses inherent "spring-loaded" energy due to ring strain (~27 kcal/mol).

Ring Opening Pathways

This molecule acts as a homoenolate equivalent.[1][4]

- Acid-Catalyzed: Protonation of the -OH group leads to C1-C2 bond cleavage, forming the thermodynamically stable 1-(2-chlorophenyl)propan-1-one.
- Radical Opening (Beta-Scission): Oxidative conditions (e.g., Fe(III), Mn(III)) generate an alkoxy radical which rapidly cleaves the ring to form a

-carbon radical, useful for grafting alkyl chains onto the phenyl ring.

Stability Protocol[1]

- Storage: Store at -20°C under Argon.
- Solvents: Avoid protic acids (HCl, H

SO

) or electrophilic halogens (Br

) unless ring opening is the intended reaction.

Quality Control & Impurity Profiling

A self-validating HPLC method is required to quantify the "ring-opened" impurity.[1]

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

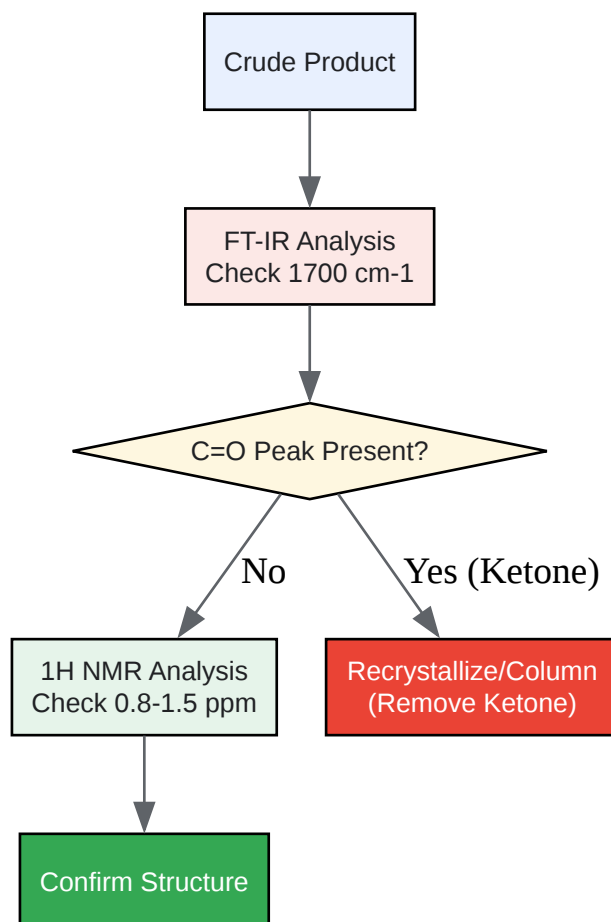
m).
- Mobile Phase: A: 0.1% H

PO

in Water, B: Acetonitrile. Gradient 10% B

90% B over 15 min.[1]
- Detection: UV at 210 nm (general) and 254 nm (aromatic).

Logic: The ketone (impurity) is less polar than the alcohol and will elute later on a Reverse Phase column due to the loss of the H-bond donating hydroxyl group and increased lipophilicity of the planar ketone.[1]



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Figure 2: Analytical decision tree for purity assessment.

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